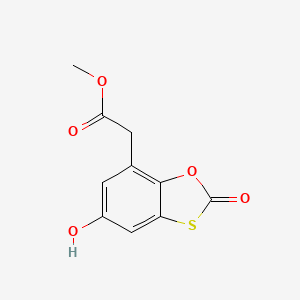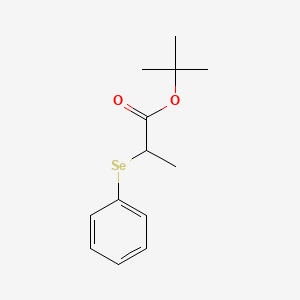
tert-Butyl 2-(phenylselanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(phenylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylselanyl)propanoate typically involves the esterification of 2-(phenylselanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(phenylselanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding alcohol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(phenylselanyl)propanoate involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(phenylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.
tert-Butyl 2-(phenylselanyl)acetate: Similar structure but with an acetate ester group instead of propanoate.
tert-Butyl 2-(phenylselanyl)butanoate: Similar structure but with a butanoate ester group instead of propanoate.
Uniqueness
tert-Butyl 2-(phenylselanyl)propanoate is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to sulfur or oxygen analogs. This uniqueness can be leveraged in designing molecules with specific chemical and biological activities.
Propriétés
Numéro CAS |
124929-03-9 |
|---|---|
Formule moléculaire |
C13H18O2Se |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
tert-butyl 2-phenylselanylpropanoate |
InChI |
InChI=1S/C13H18O2Se/c1-10(12(14)15-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
WLODPZMURJABFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(C)(C)C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
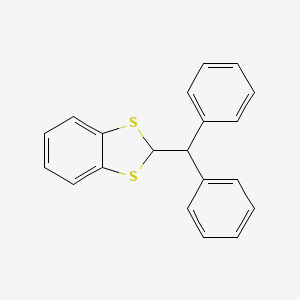
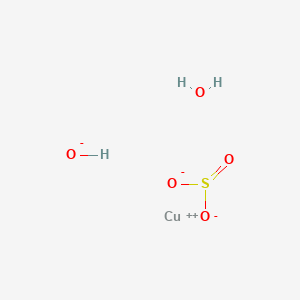
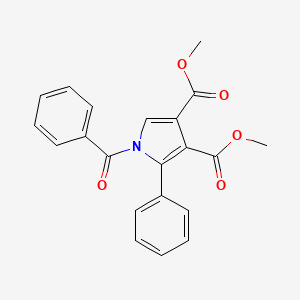
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
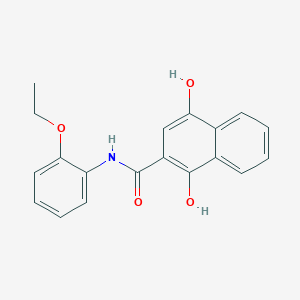

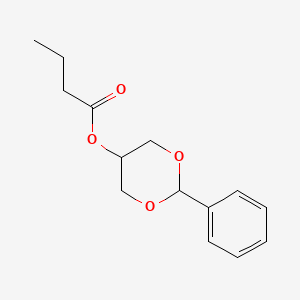
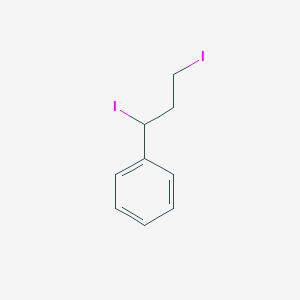
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
